methyl beta-D-fructofuranoside

GLUT5 transporter fructose transport inhibition anomeric specificity

Free fructose equilibrates among four tautomers, confounding enzyme assays and binding studies. Methyl β-D-fructofuranoside (CAS 13403-14-0) is a configurationally locked β-anomer with verified anomeric purity. - β-selective GLUT5 affinity ~5× α-anomer; essential for fructose transporter probes - Exclusive substrate for rabbit muscle PFK (α-anomer not phosphorylated) - Specific rotation [α]D = -60° (vs. +78° for free β-fructofuranose) enables rapid purity QC - HPLC ≥98%, crystalline powder, stable methyl glycoside anchor

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
CAS No. 13403-14-0
Cat. No. B080863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl beta-D-fructofuranoside
CAS13403-14-0
Synonyms(alpha-D)-isomer of methylfructoside
1-O-methylfructofuranose
methyl-alpha-D-fructofuranoside
methyl-beta-D-fructofuranoside
methyl-beta-D-fructoside
methylfructoside
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1(C(C(C(O1)CO)O)O)CO
InChIInChI=1S/C7H14O6/c1-12-7(3-9)6(11)5(10)4(2-8)13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1
InChIKeyJPHVNZOOBXUCDJ-MVIOUDGNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Methyl β-D-Fructofuranoside Overview


Methyl β-D-fructofuranoside (CAS 13403-14-0) is a chemically synthesized methyl glycoside of D-fructose in which the anomeric hydroxyl group is replaced by a methoxy group, irreversibly locking the sugar in its β-furanose configuration [1]. Unlike free D-fructose, which undergoes spontaneous mutarotation among α-furanose, β-furanose, α-pyranose, and β-pyranose forms in solution (approximate equilibrium ratio αP:βP:αF:βF <1%:75%:4%:21%), this compound exists as a single, structurally defined tautomer [2]. With a molecular formula of C₇H₁₄O₆, molecular weight of 194.18 g/mol, XlogP of −1.60, and topological polar surface area of 99.40 Ų, it is a hydrophilic carbohydrate derivative routinely supplied as a crystalline powder with HPLC purity ≥98% [3]. The locked β-furanose configuration confers distinct stereoelectronic, conformational, and biological recognition properties that cannot be replicated by the α-anomer, the ethyl homolog, the pyranose isomer, or free fructose—making anomeric purity and configurational identity critical procurement parameters.

Locked β-furanose configuration eliminates mutarotation
Supports GLUT5 transporter probe development (β-specific)
Stereospecific phosphofructokinase substrate (β-anomer only)
Polarimetric QC marker for anomeric identity confirmation

Why Methyl β-D-Fructofuranoside Is Irreplaceable


The anomeric configuration (β vs α), the aglycone identity (methyl vs ethyl), and the ring size (furanose vs pyranose) each independently control the compound's behavior as an enzyme substrate, transporter ligand, glycosyl acceptor, and analytical standard. Free D-fructose exists as an equilibrating mixture of at least four tautomeric forms in aqueous solution [1], rendering it unsuitable for experiments requiring a single defined molecular species. The α-anomer (methyl α-D-fructofuranoside, CAS 15219-93-9) differs from the β-anomer in GLUT5 transporter affinity by approximately 5-fold [2], in phosphofructokinase substrate recognition (exclusive β-anomer phosphorylation) [3], and in NMR spin-coupling patterns reflecting distinct solution conformations [1]. The ethyl homolog (ethyl β-D-fructofuranoside) exhibits altered hydrophobicity and antioxidant activity relative to the methyl derivative [4]. These quantifiable differences mean that substitution without re-validation will introduce uncontrolled variables in enzyme kinetics, binding assays, and synthetic yields. The following evidence items establish where and by how much methyl β-D-fructofuranoside is differentiated from its closest analogs.

α-Anomer substitution
May shift GLUT5 affinity and abolish phosphofructokinase phosphorylation activity.
Free D-fructose
Tautomeric equilibration can confound single-species assay interpretation and transporter kinetics.
Ethyl homolog
Altered hydrophobicity may affect enzyme interactions and polarimetric identity verification.

Methyl β-D-Fructofuranoside: Distinguishing Features


GLUT5 Transporter Affinity: Anomeric Comparison

Methyl β-D-fructofuranoside binds to the human fructose transporter GLUT5 with approximately 5-fold higher affinity than its α-anomeric counterpart, methyl α-D-fructofuranoside. In competitive inhibition assays using GLUT5 expressed in mammalian cells, both the C2-β-O-methyl fructofuranoside and the corresponding fructopyranoside act as transport inhibitors with Ki values comparable to the Km of D-fructose, while the C2-α-O-methyl compounds are significantly weaker [1]. This anomeric discrimination—β >> α—is a direct consequence of the stereochemical presentation of the methoxy group at the anomeric center and is reproduced across both furanose and pyranose ring forms [2].

GLUT5 Affinity
Head-to-head
β-anomer ~5-fold higher GLUT5 binding vs α-anomer
Supports GLUT5 transporter inhibition assay context
CHO cell uptake assay; Ki comparable to fructose Km
GLUT5 transporter fructose transport inhibition anomeric specificity

Optical Rotation and Anomeric Locking

The specific optical rotation ([α]D) of methyl β-D-fructofuranoside in aqueous solution is −60°, whereas that of the parent free sugar β-D-fructofuranose is +78° [1]. This sign inversion (Δ[α]D = 138°) arises because the free sugar forms an intramolecular hydrogen bond between the anomeric OH-2 and the C-6 hydroxyl group, creating a bicyclic chelate structure that is dextrorotatory. Methylation at the anomeric position eliminates this hydrogen bond, abolishing the chelate and switching the optical rotation to levorotatory [1]. This dramatic chiroptical difference provides an unambiguous, instrument-based method to distinguish the locked methyl glycoside from free fructose in solution—a capability not shared by the ethyl homolog or other analogs lacking this specific hydrogen-bonding disruption.

Optical Rotation
Head-to-head
−60° (β-methyl) vs +78° (free fructose)
Supports polarimetric identity verification
Sign inversion from anomeric methylation
optical rotation polarimetry anomeric configuration conformational analysis

Acid Hydrolysis: Furanoside vs. Pyranoside Rate

Under identical acidic conditions (0.5 mol/L H₂SO₄ at 70°C), methyl β-D-fructofuranoside exhibits a first-order hydrolysis rate constant (k) of 6.01 × 10⁶ sec⁻¹, which is approximately 2.1-fold higher than that of methyl α-D-glucopyranoside (k = 2.82 × 10⁶ sec⁻¹), a representative pyranoside glycoside [1]. This rate enhancement is consistent with the class-level behavior of glycofuranosides, which generally hydrolyze faster than glycopyranosides due to the greater ring strain and more facile oxocarbenium ion formation in the five-membered furanose ring [2]. The Lönnberg and Gylén study further demonstrated that the rate-limiting step in fructofuranoside acid hydrolysis is formation of the fructosyl carbocation, and that both α- and β-fructofuranoside hydrolysis rates were systematically determined across a range of temperatures in aqueous perchloric acid, enabling prediction of hydrolytic stability under any acidic condition [2].

Acid Hydrolysis
Class-level
k = 6.01×10⁶ s⁻¹; 2.1-fold faster than pyranoside
Context-dependent furanoside acid lability
0.5M H₂SO₄, 70°C; class-level behavior
acid hydrolysis kinetics glycoside stability furanose vs pyranose rate constant

Phosphofructokinase Anomeric Selectivity

Rabbit muscle phosphofructokinase (PFK) exhibits absolute stereoselectivity for the β-furanose anomer. Rapid quench kinetic studies employing D-fructose-6-P demonstrated that approximately 80% of the substrate—corresponding to the solution percentage of the β-anomer—is converted to fructose-1,6-bisphosphate in a rapid initial phase [1]. When the structurally locked substrate analog methyl α,β-D-fructofuranoside-6-P was tested, PFK exclusively phosphorylated the β-anomer to yield methyl β-D-fructofuranoside-1,6-P₂; no phosphorylation of the α-anomer was detected [1]. The occurrence of fructoside phosphorylation further ruled out any requirement for an intervening acyclic keto intermediate, confirming that the enzyme directly recognizes and acts upon the cyclic β-furanose form [1]. In contrast, the rat hepatic bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase did not catalyze phosphorylation of either α- or β-methyl-D-fructofuranoside-6-phosphate, demonstrating that anomeric recognition is enzyme-specific and not a universal feature [2].

PFK Selectivity
Head-to-head
Exclusive β-anomer phosphorylation; α-anomer inert
Supports enzyme stereoselectivity assay
Rabbit muscle PFK; rapid quench kinetics
phosphofructokinase anomeric specificity β-furanose recognition enzyme stereoselectivity

Lipase-Catalyzed Acylation in Supercritical CO₂

Methyl β-D-fructofuranoside serves as an efficient acyl acceptor in lipase-catalyzed esterification with medium-chain fatty acids. Using immobilized Candida antarctica lipase B (Novozym 435) in supercritical carbon dioxide (SCCO₂) with tert-butanol as co-solvent, the initial rate of acylation with caprylic acid was 1.2-fold higher in SCCO₂ than in neat tert-butanol [1]. The equilibrium conversion reached 70% at a methyl β-D-fructofuranoside:caprylic acid molar ratio of 1:20, operating at 16 MPa and 70°C [1]. This reaction system exploits the compound's primary and secondary hydroxyl groups as regioselective acylation sites, demonstrating its utility as a renewable carbohydrate scaffold for the synthesis of bio-based surfactants and esters. While no direct comparator data for methyl α-D-fructofuranoside or ethyl β-D-fructofuranoside under identical SCCO₂ conditions are available in this study, the demonstrated process parameters establish baseline performance metrics against which alternative glycoside acceptors can be benchmarked.

SC-CO₂ Acylation
Reported
1.2× rate increase in SC-CO₂; 70% conversion
Supports green synthesis process baseline
Novozym 435, caprylic acid, 16 MPa, 70°C
supercritical CO₂ enzymatic acylation green chemistry carbohydrate ester

Methyl β-D-Fructofuranoside: Application Scenarios


GLUT5 Probe Development and Uptake Inhibition

Based on the ~5-fold higher GLUT5 affinity of the β-anomer versus the α-anomer established in head-to-head competitive inhibition assays [1], methyl β-D-fructofuranoside is the preferred scaffold for developing GLUT5-targeted affinity probes, photoaffinity labels, and fructose uptake inhibitors. Researchers should specify and verify β-anomeric purity in procurement, as contamination with even 10–20% α-anomer would significantly attenuate apparent binding affinity and confound structure–activity relationship (SAR) interpretation. The compound's locked furanose ring also eliminates tautomeric ambiguity, enabling unambiguous correlation of biological activity with a single molecular species .

Phosphofructokinase Mechanistic Studies

The absolute stereoselectivity of rabbit muscle phosphofructokinase for the β-anomer—exclusive phosphorylation of methyl β-D-fructofuranoside-6-P with zero detectable turnover of the α-anomer [1]—makes this compound an essential stereospecific probe for PFK mechanism studies. Laboratories investigating the anomeric specificity of glycolytic enzymes, designing PFK activity assays, or developing PFK inhibitors must use the configurationally pure β-anomer; even trace α contamination would produce false-negative results in phosphorylation assays. This evidence also supports procurement of the phosphorylated derivative methyl β-D-fructofuranoside-6-P for direct kinetic studies [1].

Polarimetric Identity Verification and QC

The 138° specific rotation difference between methyl β-D-fructofuranoside (−60°) and free β-D-fructofuranose (+78°) [1] provides a rapid, instrument-based method for verifying anomeric locking and detecting free fructose contamination. Quality control laboratories supporting carbohydrate research procurement can use this chiroptical signature as a quantitative release criterion: any deviation from the expected [α]D = −60° value indicates either anomeric misassignment, incomplete derivatization, or contamination with free fructose. This differentiation is not achievable with the α-anomer or the ethyl homolog alone, making polarimetry a simple but definitive identity test specific to this β-methyl fructofuranoside.

Enzymatic Ester Synthesis in SC-CO₂

The demonstrated 1.2-fold rate enhancement and 70% equilibrium conversion for lipase-catalyzed acylation of methyl β-D-fructofuranoside with caprylic acid in SCCO₂ at 16 MPa and 70°C [1] establish this compound as a viable carbohydrate scaffold for green-chemistry ester synthesis. Process development teams exploring bio-based surfactants, emulsifiers, or biodegradable esters can use these published SCCO₂ parameters as a starting point for scale-up studies. The compound's multiple free hydroxyl groups offer regioselective acylation opportunities, and the methyl glycoside bond provides a stable, non-hydrolyzable anchor during enzymatic processing [1].

Application
Selection Property
Validation Focus
GLUT5 Probe Development
β-Anomeric configuration requirement
GLUT5 binding assay comparison (β vs α)
PFK Mechanistic Studies
Stereospecific β-furanose recognition
Phosphorylation assay selectivity verification
QC Identity Verification
Chiroptical identity signature
Polarimetric deviation from reference [α]D
SC-CO₂ Ester Synthesis
SC-CO₂ acylation process baseline
Enzymatic conversion in green solvent conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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